

p-Toluic Acid-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	p-Toluic acid-d4	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **p-Toluic acid-d4** (4-(methyl-d3)-benzoic acid-2,3,5,6-d4), a deuterated analog of p-Toluic acid. This document consolidates available data on its physicochemical properties, synthesis, and applications, with a focus on its role in drug development and metabolic research. The information is presented to be a valuable resource for scientists utilizing stable isotope-labeled compounds.

Core Physicochemical Properties

p-Toluic acid-d4 is a stable, isotopically labeled form of p-Toluic acid where four hydrogen atoms on the benzene ring and three hydrogen atoms on the methyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.

Table 1: Physicochemical Properties of p-Toluic Acid and p-Toluic Acid-d4



Property	p-Toluic Acid	p-Toluic Acid-d4
Molecular Formula	C ₈ H ₈ O ₂	C ₈ HD ₇ O ₂
Molecular Weight	136.15 g/mol	143.20 g/mol
CAS Number	99-94-5	1219798-71-6[1][2]
Appearance	White crystalline solid	White to off-white solid
Melting Point	179-182 °C	Data not available
Boiling Point	274-275 °C	Data not available
Solubility	Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents.[3]	Soluble in DMSO.[4]

Synthesis of p-Toluic Acid-d4

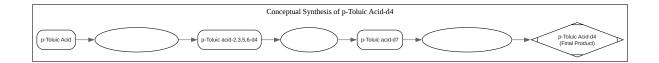
While specific, detailed experimental protocols for the synthesis of **p-Toluic acid-d4** are not readily available in the public domain, the general approaches for deuterium labeling of aromatic compounds can be applied. The synthesis of **p-Toluic acid-d4** involves the deuteration of both the aromatic ring and the methyl group.

One plausible synthetic approach involves a two-stage process:

- Ring Deuteration: The aromatic protons of p-Toluic acid can be exchanged for deuterium via an acid-catalyzed electrophilic substitution reaction. This is typically achieved by heating p-Toluic acid in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
- Methyl Group Deuteration: The methyl group can be deuterated through various methods.
 One common approach is the haloform reaction on a deuterated precursor. For instance, starting with deuterated toluene (toluene-d8), one could perform a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction with a deuterated base to form the carboxylic acid.

A conceptual workflow for the synthesis of **p-Toluic acid-d4** is presented below.





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Caption: Conceptual workflow for the synthesis of p-Toluic acid-d4.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for **p-Toluic acid-d4** is not widely published. However, the expected spectral characteristics can be inferred by comparison to the non-deuterated compound.

Table 2: Expected Spectroscopic Data for p-Toluic Acid-d4



Technique	Expected Observations for p-Toluic Acid- d4
¹ H NMR	The spectrum would be significantly simplified compared to p-Toluic acid. The aromatic signals (typically around 7.2-8.0 ppm) and the methyl signal (around 2.4 ppm) would be absent or significantly reduced in intensity. A residual proton signal for the carboxylic acid group (highly variable, >10 ppm) might be observed, depending on the solvent and its deuterium purity.
¹³ C NMR	The carbon signals would be present, but those directly bonded to deuterium would exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope shift). The signal for the methyl carbon would be a multiplet due to coupling with the three deuterium atoms.
² H NMR	A deuterium NMR spectrum would show signals corresponding to the deuterated positions on the aromatic ring and the methyl group.
IR Spectroscopy	The C-H stretching vibrations (aromatic ~3100-3000 cm ⁻¹ , aliphatic ~3000-2850 cm ⁻¹) would be replaced by C-D stretching vibrations at lower frequencies (aromatic ~2250 cm ⁻¹ , aliphatic ~2200-2100 cm ⁻¹). The O-H stretch of the carboxylic acid would remain.
Mass Spectrometry	The molecular ion peak would be observed at m/z 143, corresponding to the molecular weight of p-Toluic acid-d4. The fragmentation pattern would also shift, reflecting the presence of deuterium.



Applications in Research and Drug Development

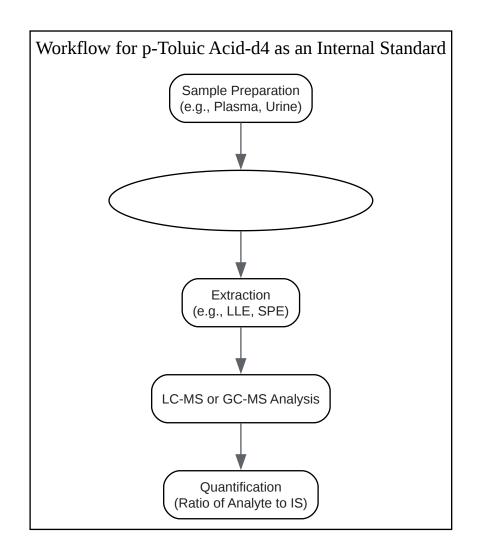
The primary application of **p-Toluic acid-d4** is as an internal standard in quantitative bioanalysis using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for their distinct detection.

A typical workflow for using **p-Toluic acid-d4** as an internal standard is outlined below.





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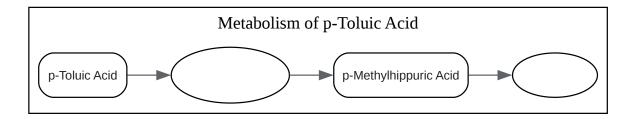
Caption: Use of **p-Toluic acid-d4** as an internal standard.

Potential in Pharmacokinetic and Metabolic Studies

Deuteration of a drug molecule can alter its metabolic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[5] While specific studies on the pharmacokinetics of **p-Toluic acid-d4** are not extensively documented, the non-deuterated p-Toluic acid is known to be a metabolite of xylene.[7] In humans and animal models, p-Toluic acid is primarily metabolized through conjugation with glycine to form p-methylhippuric acid, which is then excreted.[7]



The use of **p-Toluic acid-d4** in such studies could help to precisely quantify the metabolic fate of p-Toluic acid and investigate the kinetics of its conjugation and elimination.



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Caption: Primary metabolic pathway of p-Toluic acid.

Conclusion

p-Toluic acid-d4 is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its primary utility lies in its application as a highly effective internal standard for the accurate quantification of p-Toluic acid in complex biological matrices. While detailed synthetic and analytical protocols are not widely disseminated in publicly available literature, the fundamental principles of its synthesis and application are well-established. Further research into the specific metabolic fate and potential kinetic isotope effects of p-Toluic acid-d4 could provide deeper insights into the biotransformation of aromatic carboxylic acids.

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